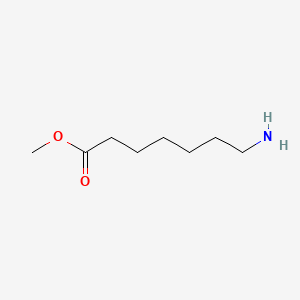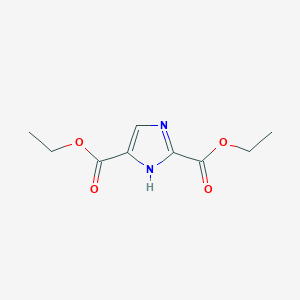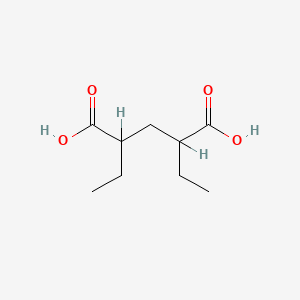
Methyl 7-aminoheptanoate
Übersicht
Beschreibung
“Methyl 7-aminoheptanoate” is a compound with the molecular formula C8H17NO2 . It is also known as “methyl 7-aminoheptanoate hydrochloride” and has a CAS number of 17994-94-4 .
Synthesis Analysis
The synthesis of Methyl 7-aminoheptanoate involves the use of thionyl chloride in methanol. The reaction is maintained at a temperature between -5 °C and -10 °C. After the addition of all the thionyl chloride, the mixture is allowed to warm to room temperature and left to stir overnight. The mixture is then concentrated in vacuo to give a white solid which is triturated in ether (twice) to yield the product .
Molecular Structure Analysis
The molecular weight of Methyl 7-aminoheptanoate is 159.226 Da . The InChI key for this compound is CHMAEAFFKRYPQT-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Methyl 7-aminoheptanoate has a density of 0.9±0.1 g/cm3 . It has a boiling point of 211.4±23.0 °C at 760 mmHg . The melting point of this compound is 119-121°C . It has a flash point of 80.7±20.1 °C .
Wissenschaftliche Forschungsanwendungen
Multifunctional Extractant
Methyl 7-aminoheptanoate has potential applications in the field of phase separation in immiscible liquid-liquid systems. Tao, Adler-Abramovich, and Gazit (2015) demonstrated that Boc-7-aminoheptanoic acid, a related compound, can induce phase separation in mixtures of organic solvent and water. This reversible phase separation system, driven by the balance between aggregation and solvation forces, has potential applications in extraction-concentration and capture-release fields (Tao, Adler-Abramovich, & Gazit, 2015).
Synthesis of Pharmaceuticals
Methyl 7-aminoheptanoate is used as an intermediate in the synthesis of pharmaceuticals. For example, Ran (2012) described a process involving the reaction with 7-aminoheptanoic acid ethyl ester hydrochloride in the synthesis of Tianeptine Sodium, a drug, highlighting the compound's role in creating cost-effective and industrially scalable pharmaceutical products (Ran, 2012).
Polymer Production
This compound is involved in the production of polymers like nylon 7. Horn, Freure, Vineyard, and Decker (1963) prepared esters of 7-aminoheptanoic acid as monomers for nylon 7, highlighting its utility in the textile industry and its potential for creating high tenacity yarns (Horn, Freure, Vineyard, & Decker, 1963).
Biochemical Research
In biochemical research, derivatives of Methyl 7-aminoheptanoate have been synthesized for use in various studies. Feng et al. (2013) synthesized (S)-methyl 3-(((benzyloxy)carbonyl) amino)-7-hydroxyheptanoate, a fragment of a novel cytotoxic cyclodepsipeptide, illustrating the compound's role in advancing research in cytotoxic activities (Feng et al., 2013).
Biomedical Applications
Methyl 7-aminoheptanoate derivatives have potential in biomedical applications. Carta et al. (2015) developed pyrroloquinoline-based compounds, using 7-methyl- and 6,7-dimethylpyrroloquinolinone derivatives for biological applications, such as cell trafficking and pharmacokinetics/biodistribution studies (Carta et al., 2015).
Safety and Hazards
Methyl 7-aminoheptanoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Wirkmechanismus
Mode of Action
It is believed that the compound may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Methyl 7-aminoheptanoate may be involved in the biosynthesis of seven carbon compounds from malonyl-CoA or malonyl- [acp] and optionally acetyl-CoA .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of Methyl 7-aminoheptanoate. For instance, it is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C .
Eigenschaften
IUPAC Name |
methyl 7-aminoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRQWZVPEAHOOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454561 | |
| Record name | Methyl 7-aminoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-aminoheptanoate | |
CAS RN |
39979-08-3 | |
| Record name | Methyl 7-aminoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Imidazo[1,2-A]pyridine-2-carboxamide](/img/structure/B1600823.png)









![2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one](/img/structure/B1600840.png)